Biantrona

Descripción general

Descripción

Bianthrone, also known as BTH, is an organic compound that was first synthesized in the early 1990s. It is a member of the anthracene family and has been used in various scientific research applications. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for bianthrone research.

Aplicaciones Científicas De Investigación

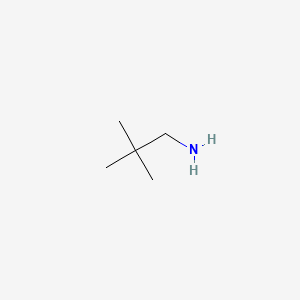

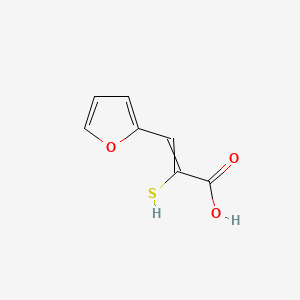

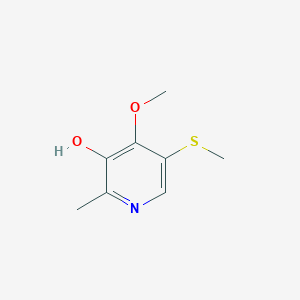

Química orgánica: Síntesis de péptidos

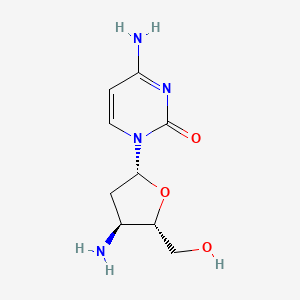

La biantrona se ha utilizado en la síntesis de péptidos con secuencias extremadamente difíciles. Las propiedades únicas del compuesto facilitan la N-protección de los bromuros de aminoácidos, lo cual es un paso crucial en la síntesis de péptidos {svg_1}.

Procedimiento experimental: El uso de this compound en la síntesis de péptidos implica la protección de los bromuros de aminoácidos seguida de reacciones de acoplamiento para formar la cadena peptídica.

Resultados: La aplicación de this compound en este contexto ha permitido la síntesis de péptidos que antes eran difíciles de producir debido a la dificultad en los acoplamientos en fase sólida.

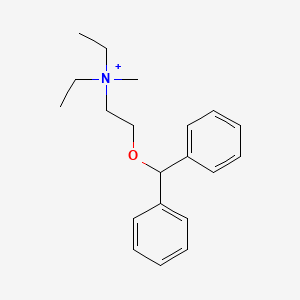

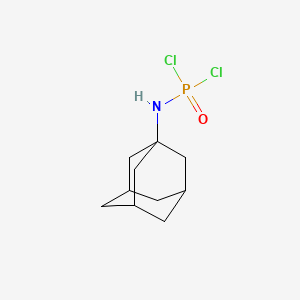

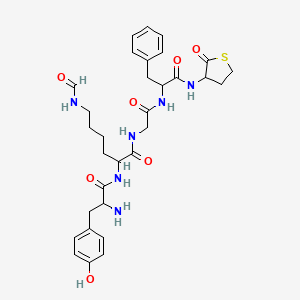

Ciencia de los materiales: Conmutación de la conductancia

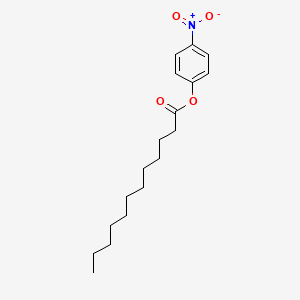

En la ciencia de los materiales, la naturaleza bistable de la this compound permite la conmutación de la conductancia a bajas temperaturas. Esto es significativo para el desarrollo de la electrónica molecular {svg_2}.

Procedimiento experimental: Se estudian las uniones de una sola molécula con this compound para observar la conmutación de la conductancia eléctrica, que está asociada con eventos de isomerización molecular.

Resultados: La velocidad de conmutación dependiente de la temperatura proporciona una estimación de la energía de activación necesaria para el proceso de isomerización, lo cual es crucial para las aplicaciones prácticas en dispositivos electrónicos.

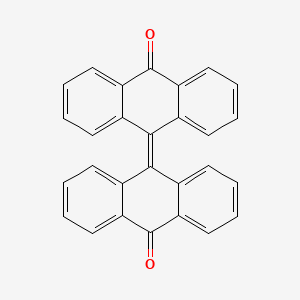

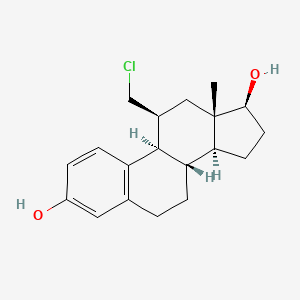

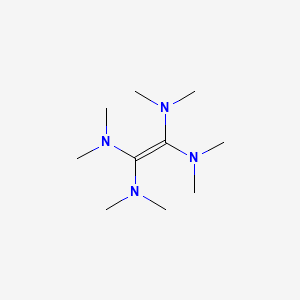

Materiales termo cromáticos

La this compound es un componente clave en el desarrollo de materiales termo cromáticos. Estos materiales cambian de color en respuesta a los cambios de temperatura y tienen aplicaciones en materiales de alta tecnología {svg_3}.

Procedimiento experimental: La incorporación de this compound en los materiales permite la observación de cambios de color en diferentes condiciones de temperatura.

Resultados: El desarrollo de nuevos materiales termo cromáticos con this compound ha llevado a avances en textiles inteligentes y recubrimientos sensibles a la temperatura.

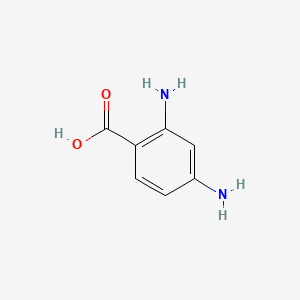

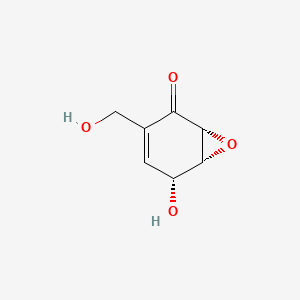

Química cuántica: Isomerización molecular

La longitud del enlace C−C largo de la this compound y su conformación gauche preferida la convierten en un tema interesante para estudios teóricos en química cuántica {svg_4}.

Procedimiento experimental: Los cálculos químico-cuánticos y la determinación por rayos X se utilizan para estudiar la superficie potencial y las barreras de isomerización de la this compound.

Resultados: Los hallazgos contribuyen a una comprensión más profunda del proceso de isomerización molecular, lo cual tiene implicaciones para el diseño de nuevos compuestos químicos.

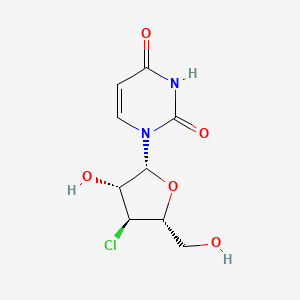

Nanotecnología: Uniones de una sola molécula

La naturaleza bistable de la this compound se explota en la nanotecnología para crear uniones de una sola molécula que pueden cambiar entre diferentes estados de conductancia {svg_5}.

Procedimiento experimental: Los estudios experimentales implican la creación de uniones de una sola molécula y la medición de sus propiedades de conductancia.

Resultados: La capacidad de la this compound para cambiar los estados de conductancia a nivel molecular abre posibilidades para componentes electrónicos a nanoescala.

Recubrimientos avanzados: Mecanismos de cambio de color

El papel de la this compound en los recubrimientos avanzados implica sus propiedades termo cromáticas, que permiten que los recubrimientos cambien de color en función de las temperaturas ambientales {svg_6}.

Mecanismo De Acción

Target of Action

Bianthrone, like other anthraquinones, is believed to interact with multiple molecular targets. Anthraquinones are known to interact with various targets such as inflammatory, anti-apoptosis, anti-hypertrophy, anti-fibrosis, anti-oxidative damage, abnormal, and excessive proliferation of smooth muscle cells in cardiovascular diseases .

Mode of Action

It is known that bianthrone exists in the form of two non-planar isomers . Experimental studies of single-molecule junctions with Bianthrone reveal persistent switching of electric conductance at low temperatures, which can be reasonably associated with molecular isomerization events .

Biochemical Pathways

Anthraquinones are believed to ameliorate insulin resistance through diverse pathways, encompassing activation of the AMP-activated protein kinase (AMPK) signaling pathway, restoration of insulin signal transduction, attenuation of inflammatory pathways, and modulation of gut microbiota . .

Pharmacokinetics

It is known that the pharmacokinetic properties of a drug molecule play a crucial role in its bioavailability . The ADME properties of a drug molecule can be influenced by various factors such as its chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

It is known that bianthrone can cause persistent switching of electric conductance at low temperatures, which can be reasonably associated with molecular isomerization events .

Action Environment

It is known that environmental factors can significantly influence the action, efficacy, and stability of drug molecules . For example, the conformation of a molecule can be distorted by its environment, which can affect its interaction with its targets .

Safety and Hazards

Direcciones Futuras

Future research on bianthrone could focus on its isolation from various sources and its potential applications. For instance, one study reported the isolation of bianthrones from the Colletotrichum genus for the first time . Another study discussed the potential of bianthrone in single-molecule junctions .

Análisis Bioquímico

Biochemical Properties

Bianthrone plays a crucial role in biochemical reactions, particularly in redox processes. It undergoes a conformational change from a puckered form to a twisted form when undergoing a two-electron transfer in solution . This conformational change is described as an ECE (Electrochemical-Chemical-Electrochemical) mechanism . Bianthrone interacts with various enzymes and proteins, facilitating electron transfer processes essential for bioenergetics.

Cellular Effects

Bianthrone influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s redox properties enable it to participate in electron transfer processes, impacting cellular bioenergetics. Bianthrone’s interactions with enzymes and proteins involved in these processes can lead to changes in cellular function and metabolism .

Molecular Mechanism

The molecular mechanism of Bianthrone involves its redox properties and conformational changes. Bianthrone undergoes a two-electron, two-proton transfer, which is essential for its role in electron transfer processes . The compound’s ability to undergo conformational changes from a puckered to a twisted form during electron transfer is a key aspect of its mechanism of action . These conformational changes facilitate its interactions with biomolecules, leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bianthrone change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Bianthrone can form self-assembled monolayers on electrode surfaces, and its electrochemical properties suggest that it undergoes a two-electron, two-proton transfer . Over time, the surface coverage of Bianthrone on electrodes can lead to intermolecular interactions, affecting its stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Bianthrone vary with different dosages in animal models. At lower dosages, Bianthrone can facilitate electron transfer processes without causing significant adverse effects. At higher dosages, the compound may exhibit toxic or adverse effects, impacting cellular function and metabolism . Threshold effects observed in these studies highlight the importance of dosage in determining the compound’s impact on biological systems.

Metabolic Pathways

Bianthrone is involved in various metabolic pathways, particularly those related to electron transfer and redox processes. The compound interacts with enzymes and cofactors that facilitate these processes, impacting metabolic flux and metabolite levels . Bianthrone’s redox properties enable it to participate in bioenergetic processes, making it a valuable model for studying metabolic pathways.

Transport and Distribution

Within cells and tissues, Bianthrone is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Bianthrone’s ability to form self-assembled monolayers on electrode surfaces suggests that it can be effectively transported and distributed within biological systems .

Subcellular Localization

Bianthrone’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to undergo conformational changes and participate in electron transfer processes impacts its activity and function within these compartments

Propiedades

IUPAC Name |

10-(10-oxoanthracen-9-ylidene)anthracen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H16O2/c29-27-21-13-5-1-9-17(21)25(18-10-2-6-14-22(18)27)26-19-11-3-7-15-23(19)28(30)24-16-8-4-12-20(24)26/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRRGKWPEVFJSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C4=CC=CC=C4C(=O)C5=CC=CC=C53)C6=CC=CC=C6C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6059994 | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

434-85-5 | |

| Record name | Bianthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=434-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bianthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrodianthrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9(10H)-Anthracenone, 10-(10-oxo-9(10H)-anthracenylidene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6059994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R67P666M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of bianthrone?

A1: Bianthrone has a molecular formula of C28H16O2 and a molecular weight of 384.43 g/mol.

Q2: What are the key structural features of bianthrone?

A2: Bianthrone comprises two anthrone units linked by a central carbon-carbon double bond. This structure allows for conformational flexibility, leading to the existence of two main isomers: a folded (A) form and a twisted (B) form. []

Q3: How do the folded (A) and twisted (B) forms of bianthrone differ?

A3: The A form is the more stable conformer under standard conditions, characterized by a puckered geometry with the anthrone moieties folded inwards. In contrast, the B form adopts a twisted conformation with a higher energy barrier for interconversion. This twisted structure results in a red-shifted absorption spectrum compared to the yellow A form. [, , , ]

Q4: What spectroscopic techniques are commonly used to characterize bianthrone?

A4: Spectroscopic methods such as UV-Vis, NMR, Raman, and electron paramagnetic resonance (EPR) spectroscopy are frequently employed to characterize bianthrone. UV-Vis spectroscopy reveals characteristic absorption bands for the A and B forms, while NMR provides insights into the structural features and dynamics of the molecule. Raman spectroscopy can elucidate structural changes upon electrochemical reduction, and EPR helps investigate the paramagnetic properties of bianthrone radicals. [, , , , , , ]

Q5: What is the significance of bianthrone's photochromic properties?

A5: Bianthrone exhibits photochromism, meaning it undergoes a reversible color change upon exposure to light. This property makes it a promising candidate for applications in molecular switches, optical data storage, and sensors. [, ]

Q6: How does bianthrone behave in Langmuir-Blodgett (LB) films?

A6: Studies on Langmuir-Blodgett (LB) films of donor-substituted bianthrone derivatives revealed that these molecules form stable monolayers at the air-water interface. The fluorescence and molecular charge transfer characteristics observed in solution are preserved in the LB films. []

Q7: Can bianthrone undergo conformational changes when immobilized on electrode surfaces?

A7: While bianthrone exhibits conformational changes in solution upon electrochemical reduction, studies on monolayers immobilized on mercury and glassy carbon electrodes suggest that significant structural rearrangements associated with A to B form conversion might not occur in these systems. []

Q8: How does pressure affect the crystal structure of bianthrone?

A8: Applying hydrostatic pressure to bianthrone crystals induces a color change from yellow to red, primarily at the crystal surface. This transformation is linked to the formation of a high-pressure polymorph characterized by a twisted bianthrone conformation with planar tricyclic fragments. []

Q9: How does bianthrone behave under reductive conditions?

A9: Electrochemical and pulse radiolysis studies demonstrate that bianthrone undergoes a two-electron, two-proton reduction process. This reduction initially generates the radical anion of the A form (A•-), which then undergoes a conformational change to the radical anion of the B form (B•-). [, , ]

Q10: What is the reactivity of the bianthrone radical anion (B•-) towards oxygen?

A10: Computational and experimental evidence suggests that the B•- radical anion exhibits unusual stability towards oxidation by molecular oxygen, setting it apart from other semiquinone radical anions. []

Q11: What are the products formed upon irreversible photolysis of bianthrone?

A11: Irreversible photolysis of bianthrone in various solvents primarily yields a 4a,4b-dihydrophenanthrene-type cyclic photoisomer known as the C isomer. This C isomer can undergo further solvent-dependent reactions, such as the formation of dihydrohelianthrone in protic solvents. []

Q12: Do bianthrone derivatives exhibit any noteworthy biological activities?

A12: Certain bianthrone derivatives, like those isolated from Psorospermum species and fungal sources, have shown promising antimicrobial and antifungal activities. These findings highlight the potential of bianthrone-based compounds in developing new therapeutic agents. [, , ]

Q13: Have any bianthrone derivatives demonstrated antidiabetic potential?

A13: Research on Polygonum cuspidatum root extract, which contains bianthrone derivatives like (trans)-emodin-physcion bianthrone and (cis)-emodin-physcion bianthrone, has revealed potent inhibitory activity against α-glucosidase and protein-tyrosine phosphatase 1B (PTP1B). These enzymes play crucial roles in regulating blood glucose levels, suggesting potential antidiabetic properties of these bianthrone derivatives. []

Q14: How does computational chemistry contribute to understanding bianthrone's properties?

A14: Density functional theory (DFT) calculations have been instrumental in elucidating the structural features, conformational preferences, and electronic properties of bianthrone and its derivatives. These calculations provide valuable insights into the factors governing its reactivity and stability. [, ]

Q15: What is the impact of substituents on the conformational equilibrium of bianthrone?

A15: Introducing specific substituents onto the bianthrone scaffold can significantly influence the equilibrium between the folded and twisted forms. For instance, incorporating methoxy groups at the 3,3',6,6'-positions stabilizes the twisted conformation, leading to a bistable system where both forms coexist in solution. [, ]

Q16: How does alkyl chain length affect the solid-state thermochromism of bianthrone derivatives?

A16: Studies on alkoxy-substituted bianthrones revealed that the length of the alkyl chain plays a crucial role in determining the preferred conformation in the solid state. Longer alkyl chains promote the aggregation of the twisted conformer, resulting in a tunable solid-state thermochromism with potential applications in temperature-sensitive materials. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B1198064.png)